molecular formula C7H8O4 B1200805 5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid CAS No. 100459-00-5

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid

Cat. No.: B1200805
CAS No.: 100459-00-5
M. Wt: 156.14 g/mol
InChI Key: INCSWYKICIYAHB-UHFFFAOYSA-N
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Description

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid is a cyclohexadienecarboxylic acid with the chemical formula C7H8O4. It is characterized by having two hydroxy substituents at the 5- and 6-positions and a carboxylic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be synthesized through microbial access using engineered cells of Escherichia coli. This method involves the conversion of chorismate to 2,3-dihydroxy-2,3-dihydrobenzoic acid via a series of enzymatic reactions . The reaction conditions typically include maintaining the engineered E. coli cells in a suitable growth medium and optimizing the expression of the necessary enzymes.

Industrial Production Methods

Industrial production of 2,3-dihydroxy-2,3-dihydrobenzoic acid may involve the use of biotechnological processes, leveraging the capabilities of genetically modified microorganisms to produce the compound in large quantities. This approach is advantageous due to its efficiency and the ability to control the production process through genetic engineering .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxy and carboxylic acid groups, which are reactive sites on the molecule .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-2,3-dihydrobenzoic acid involves its ability to chelate metal ions, particularly iron. The catechol group in the molecule binds strongly to iron ions, forming stable complexes. This property is exploited in its use as an iron-chelating agent in medical applications . Additionally, the compound can interact with various enzymes and proteins, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

5,6-Dihydroxycyclohexa-1,3-diene-1-carboxylic acid can be compared to other dihydroxybenzoic acids, such as:

    2,3-Dihydroxybenzoic acid: Similar in structure but lacks the dihydro configuration.

    2,4-Dihydroxybenzoic acid (β-Resorcylic acid): Differently positioned hydroxy groups.

    2,5-Dihydroxybenzoic acid (Gentisic acid): Hydroxy groups at the 2 and 5 positions.

    2,6-Dihydroxybenzoic acid (γ-Resorcylic acid): Hydroxy groups at the 2 and 6 positions.

    3,4-Dihydroxybenzoic acid (Protocatechuic acid): Hydroxy groups at the 3 and 4 positions.

    3,5-Dihydroxybenzoic acid (α-Resorcylic acid): Hydroxy groups at the 3 and 5 positions.

The uniqueness of 2,3-dihydroxy-2,3-dihydrobenzoic acid lies in its specific configuration and the presence of the dihydro structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,5-6,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCSWYKICIYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(C(C(=C1)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274252
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100459-00-5
Record name 5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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